1-Cycloheptene-1-carboxylic acid ethyl ester
Overview
Description
1-Cycloheptene-1-carboxylic acid ethyl ester is an organic compound with the molecular formula C10H16O2. It is an ester derived from 1-cycloheptene-1-carboxylic acid and ethanol. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cycloheptene-1-carboxylic acid ethyl ester can be synthesized through the esterification of 1-cycloheptene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cycloheptene-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 1-cycloheptene-1-carboxylic acid and ethanol.
Reduction: Reduction reactions can convert the ester into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as Grignard reagents or organolithium compounds are often used.
Major Products Formed
Hydrolysis: 1-Cycloheptene-1-carboxylic acid and ethanol.
Reduction: 1-Cycloheptene-1-carbinol.
Substitution: Various substituted cycloheptene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cycloheptene-1-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-cycloheptene-1-carboxylic acid ethyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its use and the biological system involved.
Comparison with Similar Compounds
1-Cycloheptene-1-carboxylic acid ethyl ester can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent with a simpler structure.
Methyl butanoate: Known for its fruity odor and used in flavorings.
Isopentyl acetate:
The uniqueness of this compound lies in its cycloheptene ring structure, which imparts different chemical properties and reactivity compared to linear or smaller cyclic esters.
Properties
IUPAC Name |
ethyl cycloheptene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-12-10(11)9-7-5-3-4-6-8-9/h7H,2-6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJAPNDAGNGWFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80520498 | |
Record name | Ethyl cyclohept-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80520498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20343-21-9 | |
Record name | Ethyl cyclohept-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80520498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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